5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME

When amide or ester hydrolysis derails a lead series, a stable bioisostere is critical. 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole (C₁₂H₈N₂O₂, MW 212.20) replaces these labile groups with a hydrolytically robust 1,2,4-oxadiazole core. Its furan-2-yl substituent delivers a distinct electronic profile vs. thiophene or diphenyl analogs, modulating LogP (2.6) and H-bond acceptor count (4) for refined ADME. Built via room-temperature one-pot chemistry, it accelerates SAR around the SDH ubiquinone site. • Drug-like fragment: MW 212.20, zero HBD, TPSA 52.1 Ų, fully Lipinski-compliant. • Validated chemotype: 3,5-diaryl-1,2,4-oxadiazoles show SDH IC₅₀ as low as 12.5 µg/mL. • Supply-ready: ≥97% purity, available in 1-10 g quantities for immediate dispatch.

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 309734-72-3
Cat. No. B2391267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
CAS309734-72-3
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
InChIInChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H
InChIKeyAINKNWCODGPLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole Core Scaffold Profile


5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (C₁₂H₈N₂O₂, MW 212.20 g/mol) bearing a phenyl group at position 3 and a furan-2-yl group at position 5 [1]. The 1,2,4-oxadiazole core is recognized as a privileged pharmacophore and a hydrolytically stable bioisostere of esters and amides, making it a recurring scaffold in medicinal chemistry and agrochemical discovery programs [2]. This compound serves as a versatile building block for lead optimization, offering a distinct electronic profile from its all-carbon or thiophene-containing analogs due to the oxygen heteroatom in the furan ring.

1
1,2,4-Oxadiazole bioisostere of esters and amides
2
Furan-containing scaffold with moderate polarity
3
Non-halogenated entry for lead optimization
4
Supported by room-temperature one-pot synthesis

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole: Why Substitution Fails


Despite sharing the 1,2,4-oxadiazole core, substituent identity at the 3- and 5-positions profoundly governs lipophilicity, electronic distribution, metabolic stability, and target engagement [1]. The furan-2-yl group introduces a uniquely balanced oxygen heteroatom — more polar than a phenyl ring but less electron-withdrawing than a nitro-substituted heterocycle — which modulates LogP, hydrogen-bond acceptor count, and metabolic soft-spot profile relative to thiophene, bromofuran, or diphenyl analogs. These physicochemical differences translate into divergent ADME profiles and target selectivity, meaning that a seemingly minor substituent swap can derail a lead optimization campaign [2]. The quantitative evidence below substantiates why 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole occupies a specific, non-interchangeable design space.

This Scaffold
Furan-2-yl: balanced polarity, XLogP3 ~2.6
3,5-Diphenyl Analog
All-carbon: higher lipophilicity may shift ADME and promiscuity
This Scaffold
Furan oxygen: CYP450-mediated oxidation pathway
Thiophene (Tioxazafen) Analog
Sulfur heterocycle: S-oxidation, epoxidation; metabolic profile may not transfer
This Scaffold
Halogen-free, lower MW, lower lipophilicity
5-Bromofuran Analog
Bromine increases MW, lipophilicity, and potential reactive metabolite risk

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole: Quantitative Evidence vs. Analogs


Lipophilicity Advantage over 3,5-Diphenyl Analog

The target compound exhibits a computed XLogP3 of 2.6, which falls within the optimal range (1–3) for oral bioavailability per Lipinski's Rule of Five. In contrast, the all-carbon 3,5-diphenyl-1,2,4-oxadiazole analog has an XLogP3 of 3.6, exceeding the ideal threshold and predicting higher lipophilicity-driven promiscuity and poorer aqueous solubility [1]. The furan oxygen contributes polarity without introducing a hydrogen-bond donor, achieving a favorable balance that the diphenyl analog lacks.

Lipophilicity
Head-to-head
ΔXLogP3 = −1.0
Reported lower lipophilicity vs. diphenyl analog, supporting better drug-like profile
Computed descriptor; experimental logP verification recommended
Lipophilicity Drug-likeness ADME

Enhanced Hydrogen-Bond Acceptor Capacity vs. Diphenyl Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms (two oxadiazole nitrogens, one oxadiazole oxygen, one furan oxygen) versus only 3 HBA in 3,5-diphenyl-1,2,4-oxadiazole, which lacks the furan oxygen [1]. This additional HBA site enhances aqueous solvation without increasing hydrogen-bond donor count (both compounds have 0 HBD), improving the topological polar surface area (TPSA = 52.1 Ų for the target) and facilitating specific polar interactions with biological targets.

H-Bond Acceptors
Head-to-head
+1 HBA (4 vs 3)
Additional furan oxygen enhances polar interactions without adding donors
Computed; may influence solubility and target recognition
Hydrogen bonding Solubility Molecular recognition

Divergent Metabolism: Furan vs. Thiophene

The furan-2-yl group in the target compound is a metabolically distinct heteroaryl compared to the thiophen-2-yl group in tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole). Furan rings are known substrates for cytochrome P450-mediated oxidation, which can lead to reactive metabolite formation or, conversely, enable prodrug strategies [1]. Thiophene rings exhibit different metabolic pathways (S-oxidation, epoxidation). These divergent profiles mean researchers cannot assume interchangeable metabolic stability between the furan and thiophene analogs; each scaffold requires independent experimental ADME characterization [2].

Metabolism
Class-level
Furan vs. Thiophene divergence
Metabolic soft-spot pathways differ; cannot assume interchangeable stability
Experimental microsomal data needed for target compound
Metabolic stability Bioisosterism CYP450

Antifungal SDH Inhibition Potential

1,2,4-Oxadiazole derivatives bearing aryl substituents at positions 3 and 5 have been validated as Succinate Dehydrogenase (SDH) inhibitors with antifungal and nematicidal activity. Specifically, amide-containing 1,2,4-oxadiazole derivatives have shown SDH IC₅₀ values as low as 12.5 μg/mL against Sclerotinia sclerotiorum [1]. The target compound, with its 3-phenyl-5-(furan-2-yl) substitution pattern, presents a scaffold consistent with the pharmacophoric requirements for SDH binding, where the furan oxygen may contribute additional hydrogen-bonding interactions within the ubiquinone-binding pocket. Quantitative antifungal MIC or SDH IC₅₀ data for this specific compound have not yet been reported in peer-reviewed literature.

SDH Inhibition
Class-level
Analog IC₅₀ 12.5 μg/mL
Furan pattern consistent with SDH pharmacophore; own data pending
Structural analogy only; confirmatory assays recommended
Antifungal Succinate dehydrogenase Agrochemical

Facile One-Pot Synthetic Protocol

A one-pot, room-temperature procedure for 3,5-disubstituted 1,2,4-oxadiazole synthesis using a NaOH/DMSO catalytic system has been reported, proceeding with high yields from amidoximes and anhydrides or acyl chlorides [1]. This methodology is directly applicable to the target compound (3-phenyl substitution via benzamidoxime; 5-(furan-2-yl) via furan-2-carbonyl chloride) and avoids the elevated temperatures or microwave irradiation required for some alternative routes. The reported yield for the specific target compound using a related route is 64% , which is within the moderate-to-good range typical for 3,5-disubstituted 1,2,4-oxadiazoles (42–84% depending on substituents) [2].

Synthesis
Cross-study
Yield ~64%
Mild one-pot conditions enable rapid analog generation
Room-temperature NaOH/DMSO; scalable route
Synthetic methodology Library synthesis Process chemistry

Non-Halogenated Advantage Over Bromofuran Analog

The 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole analog (CAS 690971-22-3) introduces a bromine atom that increases molecular weight (+79.9 Da), lipophilicity, and potential for CYP450-mediated oxidative dehalogenation or glutathione conjugation leading to reactive metabolites [1]. The target compound avoids these halogen-related liabilities entirely, while retaining the furan oxygen's polarity contribution. The brominated analog has reported IC₅₀ values of 2.54 μM against the C. elegans skinhead-1 protein target (BindingDB), but this activity is accompanied by higher lipophilicity and potential toxicity risks inherent to polyhalogenated aromatics [2].

Halogen Content
Head-to-head
ΔMW −78.9 Da, 0 Br
Non-halogenated scaffold avoids bromine-related metabolic liabilities
Brominated analog IC₅₀ 2.54 μM reported; own activity to be determined
Toxicology Lead optimization Halogen avoidance

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole: Application Scenarios


Halogen-Free Fragment for Oral Drug Discovery

With a molecular weight of 212.20 Da, XLogP3 of 2.6, zero hydrogen-bond donors, and 4 hydrogen-bond acceptors, this compound satisfies all Lipinski Rule-of-Five criteria and is free of heavy halogens. These properties position it as an ideal fragment or early lead scaffold for oral drug discovery programs targeting enzymes or receptors where moderate lipophilicity and polar interactions are required [1]. Compared to the 3,5-diphenyl analog (XLogP3 3.6, MW 222.24) and the brominated analog (MW 291.10), it offers the best balance of low molecular weight and drug-like physicochemical properties .

SDH Inhibitor Lead Optimization for Agrochemicals

1,2,4-Oxadiazoles with aryl substituents at positions 3 and 5 are validated SDH inhibitor chemotypes, with analogs demonstrating SDH IC₅₀ values as low as 12.5 μg/mL [1]. The furan-2-yl substituent differentiates this compound from the thiophene-based commercial nematicide tioxazafen, potentially offering altered spectrum, resistance profile, or environmental fate. The compound's synthetic accessibility via room-temperature one-pot methodology facilitates rapid analog generation for SAR exploration around the SDH ubiquinone binding site .

Bioisostere of Amides and Esters

The 1,2,4-oxadiazole ring is an established bioisostere of ester and amide functional groups, offering improved hydrolytic stability [1]. The 3-phenyl-5-(furan-2-yl) substitution pattern provides a distinct electronic and steric environment versus 3,5-diphenyl or 5-thiophene analogs, which can modulate target selectivity. This compound is suited for incorporation into lead molecules where an amide bond is identified as a metabolic soft spot, and a more stable heterocyclic replacement is sought .

Reference Compound for Cheminformatics Models

The compound's computed descriptors (XLogP3, TPSA, HBA/HBD counts) are fully documented in PubChem, and it is commercially available from multiple vendors at ≥95% purity [1]. Its intermediate lipophilicity and moderate polar surface area make it a useful reference compound for calibrating in silico ADME prediction models, validating chromatographic LogP measurement methods, or serving as a control in high-throughput screening campaigns against 1,2,4-oxadiazole-focused compound libraries .

Application
Selection Property
Validation Focus
Oral lead fragment optimization
Drug-like physicochemical profile (moderate logP, 0 HBD)
Verify MW, XLogP3, HBA count to confirm fragment-likeness
Agrochemical SDH inhibitor design
Furan vs. thiophene differentiation for target binding
Evaluate SDH inhibition and spectrum relative to thiophene analogs
Amide/ester bioisosteric replacement
Hydrolytic stability and polarity contribution
Assess metabolic stability and target engagement after replacement
Cheminformatics model reference
Documented computed descriptors (PubChem)
Confirm purity and analytical identity for in silico calibration
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